3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo-
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Overview
Description
3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinecarbonitrile core and a benzothiazolyl group. Its molecular formula is C17H9N3OS, and it has a molecular weight of 303.33786 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The benzothiazolyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and benzothiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-benzothiazol-2-yl)-4-oxo-1H-quinoline-3-carbonitrile
- 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo-quinoline-3-carbonitrile
Uniqueness
3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H9N3O2S |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
7-(1,3-benzothiazol-2-yl)-6-hydroxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H9N3O2S/c18-7-9-8-19-13-5-11(14(21)6-10(13)16(9)22)17-20-12-3-1-2-4-15(12)23-17/h1-6,8,21H,(H,19,22) |
InChI Key |
ZGSHBSAKEKIHIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C4C(=C3)NC=C(C4=O)C#N)O |
Origin of Product |
United States |
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